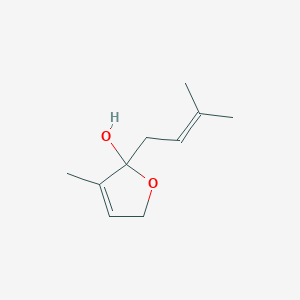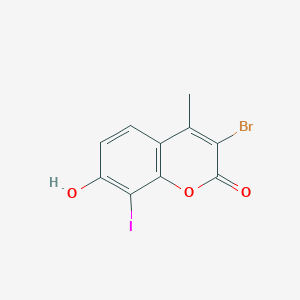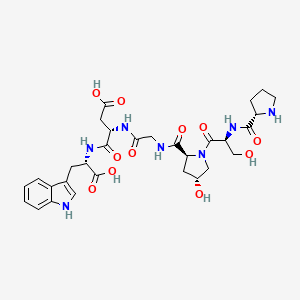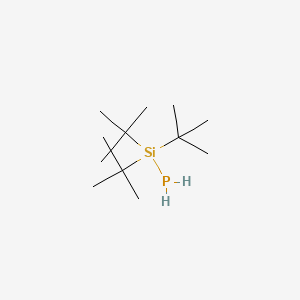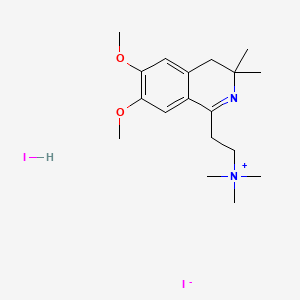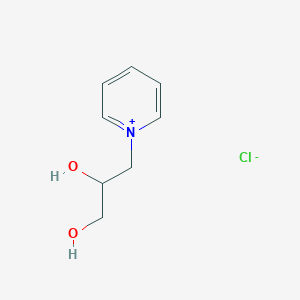
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C8H12NO2Cl. This compound is characterized by the presence of a pyridinium ring substituted with a 2,3-dihydroxypropyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride typically involves the reaction of pyridine with a suitable dihydroxypropylating agent. One common method is the reaction of pyridine with 2,3-dihydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridinium salts .
Scientific Research Applications
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that pyridinium salts can act as enzyme inhibitors, making them valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with the active sites of enzymes, inhibiting their activity. The dihydroxypropyl group may enhance the compound’s solubility and binding affinity to specific targets .
Molecular pathways involved in its action include the inhibition of key metabolic enzymes, disruption of cell membrane integrity, and interference with signal transduction pathways. These mechanisms contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(2-Hydroxyethyl)pyridin-1-ium chloride: This compound has a similar structure but with a hydroxyethyl group instead of a dihydroxypropyl group. It exhibits different reactivity and biological activities.
1-(2,3-Dihydroxypropyl)pyridinium bromide: This is a bromide salt of the same pyridinium derivative. The different counterion can affect the compound’s solubility and reactivity.
1-(2,3-Dihydroxypropyl)-4-methylpyridin-1-ium chloride: This compound has an additional methyl group on the pyridinium ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinium salts .
Properties
CAS No. |
152171-54-5 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
3-pyridin-1-ium-1-ylpropane-1,2-diol;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c10-7-8(11)6-9-4-2-1-3-5-9;/h1-5,8,10-11H,6-7H2;1H/q+1;/p-1 |
InChI Key |
YGSBQRYZKFCJFV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(CO)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


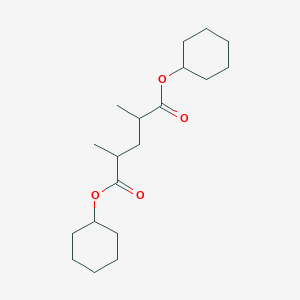
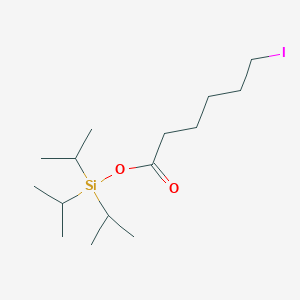
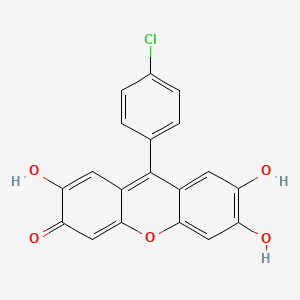
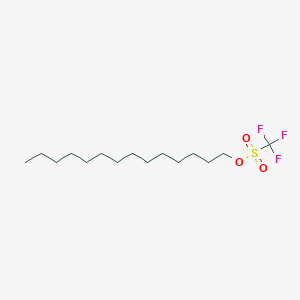
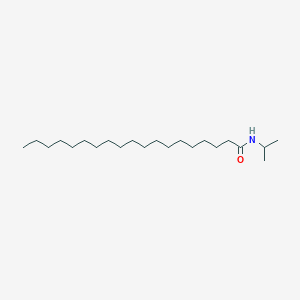
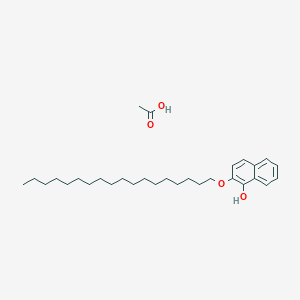
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
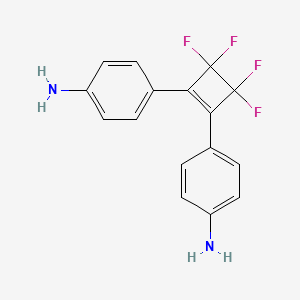
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
